molecular formula C21H28O2 B1672438 Guggulsterone CAS No. 95975-55-6

Guggulsterone

Cat. No. B1672438
CAS RN: 95975-55-6
M. Wt: 312.4 g/mol
InChI Key: WDXRGPWQVHZTQJ-OSJVMJFVSA-N
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Description

Guggulsterone is a phytosteroid found in the resin of the guggul plant, Commiphora mukul . It exists as two stereoisomers, E-guggulsterone and Z-guggulsterone . It acts as an antagonist of the farnesoid X receptor, which was once believed to result in decreased cholesterol synthesis in the liver .


Synthesis Analysis

Due to its wide medicinal and therapeutic value, chemists have developed several synthetic routes for guggulsterone starting from various steroid precursors . Numerous studies have attempted to modify its structure to improve the biological properties .


Molecular Structure Analysis

Guggulsterone is a plant sterol with the fundamental structure of four carbon rings called the steroid nucleus . The addition of different chemical groups at different positions forms a large number of different types of steroidal compounds .


Chemical Reactions Analysis

Guggulsterone has been found to suppress various expressions and phosphorylations in response to inflammatory receptor activation .


Physical And Chemical Properties Analysis

Guggulsterone has a chemical formula of C21H28O2 and a molar mass of 312.453 g·mol −1 . It is derived from the oleo-gum resin of the critically endangered plant Commiphora wightii .

Scientific Research Applications

Anticancer Properties

Guggulsterone has demonstrated significant potential in cancer research. It inhibits the proliferation of a wide variety of human tumor cell types, including leukemia, multiple myeloma, lung carcinoma, and breast carcinoma. This is achieved through the inhibition of DNA synthesis, induction of cell cycle arrest in the S-phase, and the promotion of apoptosis. The mechanism involves the activation of c-Jun N-terminal kinase, suppression of the Akt pathway, and downregulation of antiapoptotic gene products (Shishodia, Sethi, Ahn, & Aggarwal, 2007). Additionally, guggulsterone modulates MAPK and NF-kappaB pathways, inhibiting skin tumorigenesis in mice (Sarfaraz, Siddiqui, Syed, Afaq, & Mukhtar, 2008).

Anti-inflammatory Effects

Guggulsterone is also known for its anti-inflammatory properties. It has been shown to be effective in the treatment of inflammatory bowel disease (IBD), as it inhibits the NF-κB pathway, an important factor in IBD pathophysiology (Sujitha Priya, Jha, Satish Kumar, & Sabarathinam, 2022). Additionally, it suppresses IL-1beta-mediated inflammatory responses in fibroblast-like synoviocytes, suggesting potential use in treating rheumatoid arthritis (Lee, Lee, Noh, Kim, Song, Jung, Park, Kim, Park, & Kwon, 2008).

Neuroprotective Effects

Research indicates that guggulsterone may have neuroprotective effects. Z-guggulsterone, in particular, has been shown to produce antidepressant-like effects in mice, potentially through the activation of the brain-derived neurotrophic factor signaling pathway (Liu, Hu, Wang, Wang, Gong, Tong, Jiang, Zhang, Qin, Chen, Yang, & Huang, 2017).

Metabolic Effects

Guggulsterone hasbeen investigated for its effects on metabolism, particularly in relation to appetite regulation and obesity. It impacts appetite-regulating hormones and neurotransmitters like ghrelin, leptin, cholecystokinin (CCK), serotonin, and dopamine, influencing food intake and body weight in rats (Mithila & Khanum, 2014).

Interaction with Nuclear Receptors

The compound interacts with various nuclear receptors, including the farnesoid X receptor (FXR), androgen receptor, glucocorticoid receptor, and progesterone receptor. These interactions suggest that guggulsterone's wide range of pharmacological effects may be mediated by targeting several steroid receptors (Burris, Montrose, Houck, Osborne, Bocchinfuso, Yaden, Cheng, Zink, Barr, Hepler, Krishnan, Bullock, Burris, Galvin, Bramlett, & Stayrook, 2005).

Ocular Anti-Inflammatory Effects

Guggulsterone has shown potential in treating ocular inflammation, specifically in cases of endotoxin-induced uveitis in rats. It suppresses inflammation by inhibiting various inflammatory cytokines and pathways involved in ocular diseases (Kalariya, Shoeb, Reddy, Zhang, Van Kuijk, & Ramana, 2010).

Safety And Hazards

Guggulsterone may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of Guggulsterone . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/b16-4+/t15-,17+,18+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXRGPWQVHZTQJ-OSJVMJFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1033539
Record name Guggulsterone Z
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1033539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guggulsterone

CAS RN

39025-23-5
Record name Z-Guggulsterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39025-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guggulsterone, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039025235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guggulsterone Z
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1033539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUGGULSTERONE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CST3U34GN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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